Cas no 444912-53-2 ((S)-(-)-1-(N-Methyl-2-piperidinyl)methyl-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241)

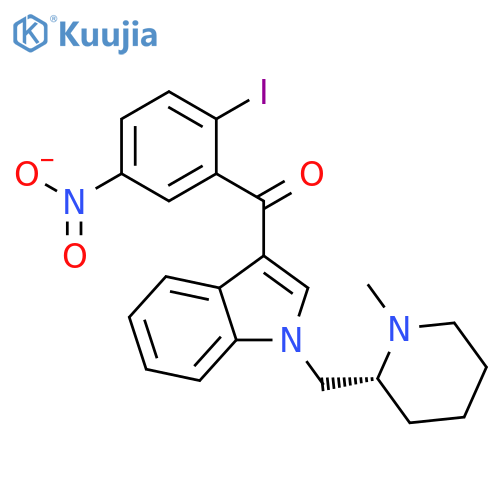

444912-53-2 structure

商品名:(S)-(-)-1-(N-Methyl-2-piperidinyl)methyl-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241

(S)-(-)-1-(N-Methyl-2-piperidinyl)methyl-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241 化学的及び物理的性質

名前と識別子

-

- (2-iodo-5-nitrophenyl)-[1-[[(2S)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone

- (S)-AM1241

- (S)-AM1241 Exclusive

- ZUHIXXCLLBMBDW-INIZCTEOSA-N

- (S)-(-)-1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodo-5-nitrobenzoyl)-1H-indole (S)-AM1241

- DTXSID001126394

- UNII-I104X21I7C

- (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone

- (S)-(-)-1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241

- AM-1241, (S)-

- Q27280222

- CHEMBL3234670

- I104X21I7C

- Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

- BDBM50006256

- (S)-(-)-1-((N-Methyl-2-piperidinyl)methyl)-3-(2-iodo-5-nitrobenzoyl)-1H-indole

- (S)-AM-1241

- 444912-53-2

- 3-(2-iodo-5-nitrobenzoyl)-1-{[(2S)-1-methylpiperidin-2-yl]methyl}-1H-indole

- (S)-(2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

- AKOS040756250

- (S)-(-)-1-(N-Methyl-2-piperidinyl)methyl-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241

-

- インチ: InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m0/s1

- InChIKey: ZUHIXXCLLBMBDW-INIZCTEOSA-N

- ほほえんだ: CN1CCCC[C@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

計算された属性

- せいみつぶんしりょう: 503.07059Da

- どういたいしつりょう: 503.07059Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 613

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 71.1Ų

(S)-(-)-1-(N-Methyl-2-piperidinyl)methyl-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M725618-25mg |

(S)-(-)-1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241 |

444912-53-2 | 25mg |

$ 880.00 | 2022-06-03 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65432-1mg |

(S)-AM1241 |

444912-53-2 | 98% | 1mg |

¥756.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65432-5mg |

(S)-AM1241 |

444912-53-2 | 98% | 5mg |

¥3061.00 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38147-25 mg |

(S)-AM1241 |

444912-53-2 | 25mg |

¥11874.00 | 2022-12-04 | ||

| 1PlusChem | 1P00DAQG-5mg |

(S)-AM1241 |

444912-53-2 | ≥98% | 5mg |

$201.00 | 2025-02-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38147-50mg |

(S)-AM1241 |

444912-53-2 | 50mg |

¥ 13800 | 2023-09-08 | ||

| 1PlusChem | 1P00DAQG-25mg |

(S)-AM1241 |

444912-53-2 | ≥98% | 25mg |

$816.00 | 2025-02-26 | |

| A2B Chem LLC | AG19640-1mg |

(S)-AM1241 |

444912-53-2 | ≥98% | 1mg |

$57.00 | 2024-04-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38147-5mg |

(S)-AM1241 |

444912-53-2 | 5mg |

¥ 7000 | 2023-09-08 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65432-25mg |

(S)-AM1241 |

444912-53-2 | 98% | 25mg |

¥11465.00 | 2023-09-08 |

(S)-(-)-1-(N-Methyl-2-piperidinyl)methyl-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

444912-53-2 ((S)-(-)-1-(N-Methyl-2-piperidinyl)methyl-3-(2-iodo-5-nitrobenzoyl)-1H-indole(S)-AM1241) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量